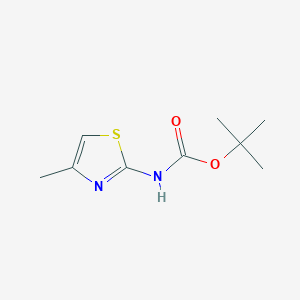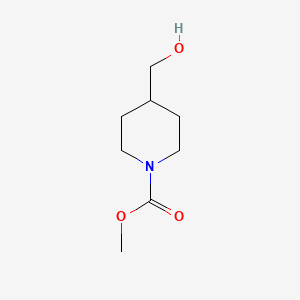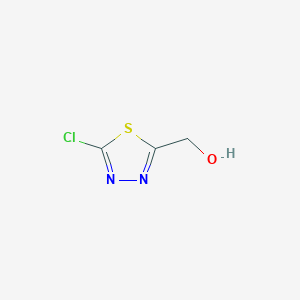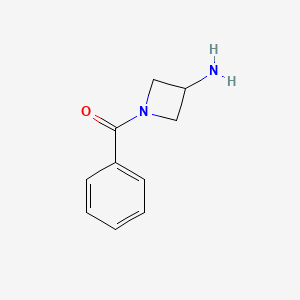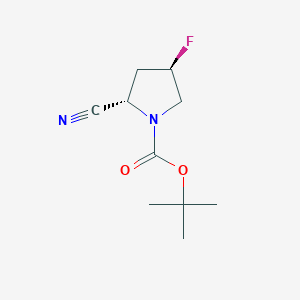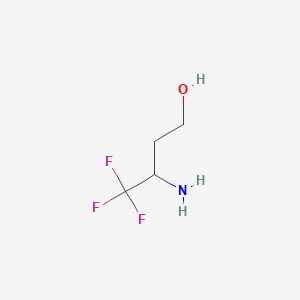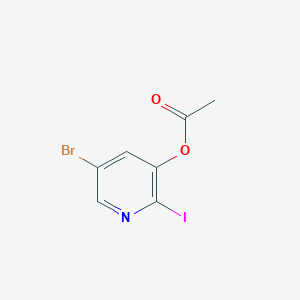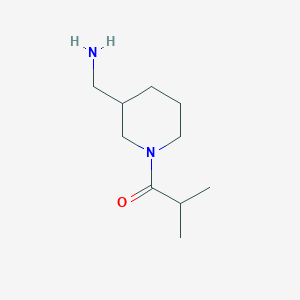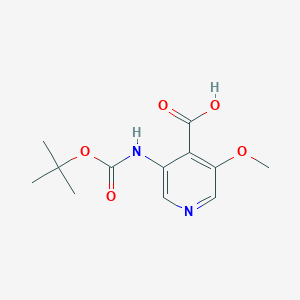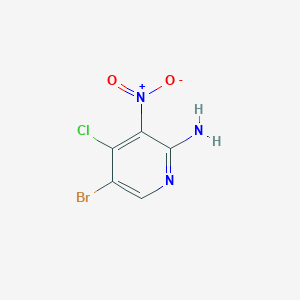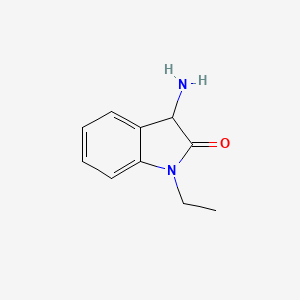
3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
“3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one” is a derivative of Oxindole (Indolin-2-one), a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . Substituted indolinones are referred to as ‘privileged structures’ due to their excellent binding affinity for many receptors .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12N2O, with an average mass of 176.215 Da . The structure consists of a benzene ring fused to 2-pyrrolidone .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Synthesis
A study by Tang et al. (2013) introduced a selective C-N bond oxidative cleavage method to produce 3-acylated indoles through Pd-catalyzed oxidative cross-coupling of indoles with α-amino carbonyl compounds. This method also enables one-pot synthesis of 3-acylated indoles from 2-ethynylanilines and α-amino carbonyl compounds. The resulting 3-acylated indoles have potential applications in constructing polyheterocyclic compounds, which can serve as efficient probes for detecting metal ions such as Hg(2+) and Fe(3+) (Tang, Guo, Xiang, & Li, 2013).
Catalyst-Free Synthesis
Rajesh et al. (2014) developed a catalyst-free, ethylene glycol-promoted method for the one-pot three-component synthesis of biologically significant 3-amino alkylated indoles through a Mannich-type reaction. This approach is notable for its high efficiency, sustainability, and applicability to a wide range of substrates, offering an environmentally friendly alternative for large-scale synthesis of 3-amino alkylated indoles (Rajesh, Kholiya, Pavan, & Rawat, 2014).
Chemosensor Applications
Roy et al. (2019) reported the synthesis of a rhodamine-based compound acting as a dual chemosensor for Zn2+ and Al3+ ions with distinctly separated excitation and emission wavelengths. This compound, synthesized under mild conditions, demonstrates the potential of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one derivatives in developing fluorescent sensors for metal ion detection (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).
Corrosion Inhibition
A study by Verma et al. (2016) explored the use of 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic conditions. The research highlighted the impact of the ring size and structure of amino alkylated indoles on their inhibition efficiency, providing insights into the development of novel corrosion inhibitors (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).
Antiallergic Agents
Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides to identify novel antiallergic compounds. This research underscores the therapeutic potential of indole derivatives, including this compound, in the development of antiallergic medications (Menciu, Duflos, Fouchard, Le Baut, Emig, Achterrath, Szelenyi, Nickel, Schmidt, Kutscher, & Günther, 1999).
Eigenschaften
IUPAC Name |
3-amino-1-ethyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-12-8-6-4-3-5-7(8)9(11)10(12)13/h3-6,9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRCXKLDZREYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1519378.png)
